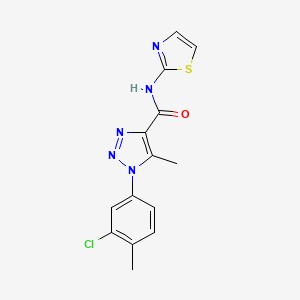

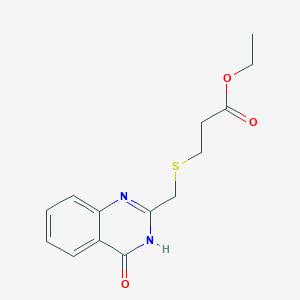

![molecular formula C17H14N4O2S B2464713 2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396862-69-3](/img/structure/B2464713.png)

2-(benzo[d]oxazol-2-ylthio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of benzoxazole . Benzoxazole derivatives have been studied for their antitubercular activity . They are designed and synthesized from intermediate chalcones .

Synthesis Analysis

The synthesis of similar compounds involves the design and synthesis from intermediate chalcones . The synthesized compounds are characterized by FT-IR, 1 H-NMR, Mass spectroscopy and bases of elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds involves a benzoxazole ring attached to a pyrazole ring . The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moiety might be responsible for the observed biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of intermediate chalcones to form the benzoxazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically analyzed using techniques like FT-IR, 1 H-NMR, and Mass spectroscopy .科学的研究の応用

Fluoride Detection

This compound can be used in the synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative, which exhibits excellent selectivity towards fluoride anions in solution. This derivative can be a useful tool for quantifying fluoride content in solution by both absorbance and emission measurements .

Antitubercular Activity

A series of derivatives of this compound were designed and synthesized, and they showed promising antitubercular activity. In particular, compounds with electron-releasing groups showed the most potent activity compared to that of the standard drug .

Protein Tyrosine Phosphatase 1B Inhibition

Some acetamidobenzoic acid derivatives of this compound can act as inhibitors of protein tyrosine phosphatase 1B, which has therapeutic potential for Type II diabetes .

Cytotoxicity Against Cancer Cell Lines

A class of benzo[d]oxazol-2(3H)-one derivatives of this compound has been synthesized and their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines was evaluated. Many of these compounds displayed excellent to moderate activity .

作用機序

Target of Action

The primary target of this compound is the Mycobacterium tuberculosis enoyl reductase enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

The compound interacts with its target by binding to the amino acids within the enzyme . The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties in the phenyl ring attached to the 4,5-dihydropyrazole ring might be responsible for the powerful anti-mycobacterial activity displayed by the compound .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis. By inhibiting the enoyl reductase enzyme, it disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This leads to the death of the bacteria, thereby exerting its anti-tubercular effect .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the development of new anti-tubercular drugs.

将来の方向性

The future directions for research on similar compounds could involve further exploration of their biological activity, particularly their potential as inhibitors of GRK2 and 5 . Additionally, the impact of different substituents on the phenyl ring attached to the pyrazole ring could be investigated further .

特性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-16(11-24-17-20-13-5-1-2-7-15(13)23-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-8,10H,9,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCCRIFXTODJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

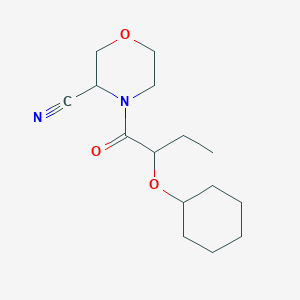

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)

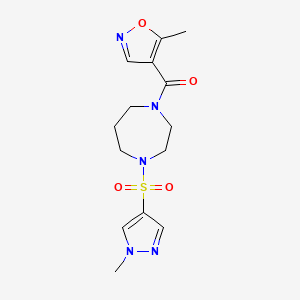

![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)

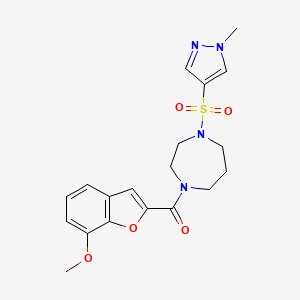

![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)

![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2464642.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)

![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)